molecular formula C7H4Br2O2 B14492531 Benzaldehyde, 3,6-dibromo-2-hydroxy- CAS No. 63536-06-1

Benzaldehyde, 3,6-dibromo-2-hydroxy-

Cat. No.: B14492531
CAS No.: 63536-06-1
M. Wt: 279.91 g/mol
InChI Key: ZFQDZPFBSHIVHX-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,6-dibromo-2-hydroxy- is an organic compound with the molecular formula C7H4Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at the 3 and 6 positions and a hydroxyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde, 3,6-dibromo-2-hydroxy- typically involves the bromination of salicylaldehyde (2-hydroxybenzaldehyde). The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of benzaldehyde, 3,6-dibromo-2-hydroxy- may involve a continuous flow process to optimize yield and efficiency. The use of catalysts and advanced reaction techniques can further enhance the production process, making it more cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,6-dibromo-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 3,6-dibromo-2-hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzaldehyde, 3,6-dibromo-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms and hydroxyl group may also contribute to its reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 3,6-dibromo-2-hydroxy- is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted applications where other isomers may not be as effective .

Properties

CAS No.

63536-06-1

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

IUPAC Name

3,6-dibromo-2-hydroxybenzaldehyde

InChI

InChI=1S/C7H4Br2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H

InChI Key

ZFQDZPFBSHIVHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)O)Br

Origin of Product

United States

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